molecular formula C21H36ClNO B1441079 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219982-13-4

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1441079
CAS No.: 1219982-13-4
M. Wt: 354 g/mol
InChI Key: BMOOJAYVEFQCHD-UHFFFAOYSA-N
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Description

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride (CAS RN: 1219972-09-4) is a piperidine derivative characterized by a phenoxyethyl backbone substituted with a bulky 1,1,3,3-tetramethylbutyl group at the para position. Its molecular formula is C₂₁H₃₅NO·HCl, and its structure includes a protonated piperidine ring linked via an ethyl chain to the substituted phenoxy group . The compound's InChIKey (OEYSLLBYJBUTSB-UHFFFAOYSA-N) and SMILES (Cl.O(C1=CC=C(C=C1)C(C)(C)CC(C)(C)C)CCC2CCNCC2) highlight its stereochemical features and salt formation .

Properties

IUPAC Name

2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO.ClH/c1-20(2,3)16-21(4,5)17-9-11-19(12-10-17)23-15-13-18-8-6-7-14-22-18;/h9-12,18,22H,6-8,13-16H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOOJAYVEFQCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Substituted Phenol Intermediate

  • The starting point is 4-(1,1,3,3-tetramethylbutyl)phenol, which is commercially available or synthesized by alkylation of phenol with an appropriate alkylating agent bearing the tetramethylbutyl group.
  • This bulky alkyl substituent imparts steric hindrance and hydrophobic character, influencing the compound’s properties.

Formation of the Phenoxyethyl Intermediate

  • The phenol undergoes etherification with a suitable 2-haloethyl derivative (e.g., 2-chloroethyl chloride or 2-bromoethyl chloride) under basic conditions to form 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl intermediate.
  • This step typically employs a base such as potassium carbonate or sodium hydride to deprotonate the phenol, facilitating nucleophilic attack on the haloalkyl compound.
  • Reaction conditions are controlled to avoid side reactions such as elimination or over-alkylation.

Coupling with Piperidine and Salt Formation

  • The 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl intermediate is then reacted with piperidine to form the target compound.
  • The reaction proceeds via nucleophilic substitution of the halogen atom in the ethyl linker by the nitrogen of piperidine, forming the 2-{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl}piperidine.
  • The hydrochloride salt is formed by treatment with hydrochloric acid, enhancing the compound’s stability and solubility for isolation and handling.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents & Conditions Notes
1 Alkylation Phenol + tetramethylbutyl halide, base, solvent Controlled temperature, inert atmosphere
2 Etherification 4-(1,1,3,3-tetramethylbutyl)phenol + 2-haloethyl compound, base (K2CO3 or NaH), solvent (DMF, acetone) Mild heating (50-80°C), inert atmosphere
3 Nucleophilic substitution Phenoxyethyl intermediate + piperidine, solvent (ethanol, acetonitrile), reflux Excess piperidine to drive reaction
4 Salt formation Addition of HCl in ether or ethanol Precipitation of hydrochloride salt

Research Findings and Optimization Notes

  • The bulky 1,1,3,3-tetramethylbutyl substituent requires careful control of reaction conditions to avoid steric hindrance affecting reaction yields.
  • The etherification step benefits from polar aprotic solvents like dimethylformamide (DMF) or acetone to enhance nucleophilicity of the phenolate ion.
  • Use of sodium hydride as a base in etherification increases reaction rate but requires strict anhydrous conditions due to its reactivity.
  • The nucleophilic substitution with piperidine is generally high yielding when performed under reflux with slight excess of piperidine to ensure complete conversion.
  • Formation of the hydrochloride salt improves compound crystallinity and facilitates purification by precipitation and filtration.

Alternative Synthetic Routes and Considerations

  • Some patents and literature describe related compounds using cyanuric chloride derivatives and hindered amine chemistry, but these are more relevant to polymer stabilization derivatives rather than the direct preparation of this compound.
  • Alkylation of piperidine nitrogen prior to ether formation is less common due to potential side reactions and lower selectivity.
  • The reaction sequence outlined above remains the most straightforward and commonly employed method.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Expected Outcome Challenges
Alkylation of phenol Phenol + 1,1,3,3-tetramethylbutyl halide, base Formation of substituted phenol Steric hindrance, selectivity
Etherification Substituted phenol + 2-haloethyl compound, base Formation of phenoxyethyl intermediate Side reactions, incomplete conversion
Nucleophilic substitution with piperidine Phenoxyethyl intermediate + piperidine, reflux Formation of target amine compound Excess reagent control, purity
Hydrochloride salt formation HCl addition in solvent Stable crystalline salt form Control of precipitation

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the phenoxy group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the piperidine ring.

Scientific Research Applications

Biochemical Applications

Protein Extraction and Purification
Triton X-114 is widely used as a detergent in the extraction and purification of proteins. Its ability to solubilize membrane proteins while maintaining their functional integrity is crucial in biochemistry and molecular biology research. It facilitates the separation of proteins from cellular membranes, allowing for further analysis and characterization.

Case Study: Protein Solubilization
In a study examining the extraction of membrane proteins from yeast cells, Triton X-114 demonstrated superior efficiency compared to other detergents. The study reported that proteins extracted using Triton X-114 retained their biological activity and were suitable for subsequent analyses such as enzyme assays and structural studies .

Environmental Impact Studies

Triton X-114 has also been investigated for its environmental effects due to its classification as a potential endocrine disruptor. Research indicates that it exhibits weak estrogenic activity, raising concerns about its impact on aquatic life and human health.

Case Study: Endocrine Disruption
A comprehensive study evaluated the estrogenic effects of various surfactants, including Triton X-114. The findings suggested that exposure to this compound could lead to reproductive and developmental issues in wildlife, necessitating further investigation into safe usage levels and alternatives.

Pharmaceutical Applications

The compound's unique properties make it valuable in pharmaceutical formulations where surfactants are required to enhance drug solubility and bioavailability.

Case Study: Drug Formulation
In a formulation study for poorly soluble drugs, Triton X-114 was utilized to improve the solubility of active pharmaceutical ingredients (APIs). The results indicated that the inclusion of this surfactant significantly enhanced the dissolution rates of the drugs tested, suggesting its potential as an excipient in drug development .

Toxicological Studies

Triton X-114's toxicity profile has been scrutinized, revealing moderate toxicity upon ingestion and irritant properties towards eyes. Understanding these aspects is critical for safe handling and application in laboratory settings.

Property Value
Toxicity LevelModerately toxic
Eye IrritationYes
Environmental HazardYes

Mechanism of Action

The mechanism of action of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (CAS RN) Substituent on Phenoxy Group Piperidine Position Molecular Weight Key Properties/Regulatory Notes
Target Compound (1219972-09-4) 1,1,3,3-Tetramethylbutyl 2-position 347.4 g/mol* Listed in TSCA (U.S.); no acute toxicity data
3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride (MFCD13560543) 1,1,3,3-Tetramethylbutyl 3-position 347.4 g/mol* Structural isomer; no toxicity data
4-Chloro-2-(tert-butyl)phenoxy analog (CAS RN: Not specified) Chloro + tert-butyl 3-position ~340 g/mol (estimated) Higher acute toxicity (chlorine substituent)
2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride (1219968-13-4) Ethyl 2-position 283.8 g/mol Lower molecular weight; no aquatic toxicity data
4-(Diphenylmethoxy)piperidine Hydrochloride (65214-86-0) Diphenylmethoxy 4-position 303.83 g/mol Distinct solubility profile due to aromatic groups

*Molecular weight calculated from molecular formula.

Key Observations:
  • Substituent Effects : The 1,1,3,3-tetramethylbutyl group in the target compound enhances hydrophobicity compared to smaller substituents like ethyl or chloro .
  • Positional Isomerism : The 2- vs. 3-position of the piperidine ring (e.g., target compound vs. MFCD13560543) may influence receptor binding or metabolic stability .
  • Toxicity : Chlorinated analogs (e.g., ) likely exhibit higher acute toxicity due to halogen presence, whereas the target compound’s hazards are undefined .

Physical and Chemical Properties

  • Boiling/Flash Points: Analogous compounds like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) exhibit high thermal stability (boiling point: 402.6°C; flash point: 197.3°C), suggesting similar resilience in the target compound .
  • Solubility: The hydrochloride salt form of the target compound likely improves water solubility compared to non-ionic analogs (e.g., diphenylmethoxy derivative in ) .

Toxicity and Environmental Impact

  • Acute Toxicity : The target compound’s analog in is classified for eye damage (GHS Category 1) and chronic aquatic hazards (Category 3). Structural similarities suggest comparable risks for the target compound .
  • Regulatory Status : Unlike the target compound (TSCA-listed), some analogs are classified as environmentally hazardous (UN3082) during transport .

Handling and Regulatory Compliance

  • Safety Measures : All compounds require PPE (gloves, eye protection) and controlled ventilation during handling .
  • Disposal : Incineration with scrubbing is recommended for the target compound and analogs to mitigate environmental release .

Biological Activity

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H36ClNO
  • Molecular Weight : 351.98 g/mol
  • CAS Number : 53408960
  • Physical State : Typically appears as a white crystalline solid.

The structure features a piperidine ring, which contributes to its pharmacological properties, and a tetramethylbutyl group that enhances its lipophilicity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound's structure suggests potential activity in the following areas:

  • Endocrine Disruption : Preliminary studies indicate that similar compounds exhibit weak estrogenic activity, raising concerns about their impact on endocrine systems in wildlife and humans.
  • Antimicrobial Activity : The piperidine moiety is known for its ability to inhibit microbial growth. Research into related piperidine derivatives has shown significant inhibitory effects against various bacterial strains .

Antimicrobial Activity

A study evaluating the antimicrobial properties of piperidine derivatives reported minimum inhibitory concentrations (MICs) for various strains. While specific data for this compound may not be available, analogous compounds showed promising results:

CompoundTarget StrainMIC (µg/mL)
DMK-20M. tuberculosis2
DMK-16M. tuberculosis4
Piperidine DerivativeS. epidermidis15.6

These findings suggest that compounds with similar structures may exhibit significant antimicrobial properties .

Toxicological Profile

The toxicological assessment of related compounds indicates moderate toxicity levels. For instance, Triton X-114 (a structural analog) was classified as moderately toxic and an irritant. Understanding the toxicity profile is crucial for evaluating the safety of this compound in potential applications.

Case Studies

Several studies have explored the biological effects of piperidine derivatives:

  • Tuberculostatic Activity : A study highlighted the effectiveness of piperidinothiosemicarbazone derivatives against M. tuberculosis, indicating that modifications in the piperidine structure can enhance antimicrobial efficacy .
  • Endocrine Disruption Studies : Research on similar compounds has shown weak estrogenic activity, prompting further investigation into their environmental impact and implications for human health.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride?

  • Methodological Answer : Synthesis optimization requires monitoring reaction temperature, solvent polarity, and stoichiometric ratios. For example, piperidine derivatives often require anhydrous conditions and inert atmospheres to prevent side reactions (e.g., oxidation or hydrolysis). Adjusting the molar ratio of the phenoxyethyl precursor to the tetramethylbutyl substituent can improve yield, as seen in analogous piperidine syntheses . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) is critical to isolate the hydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the presence of the tetramethylbutyl group (δ ~1.2–1.4 ppm for methyl protons) and piperidine ring protons (δ ~2.5–3.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to quantify purity (>98% for pharmacological studies) .
  • Elemental analysis : Verify Cl^- content in the hydrochloride salt (theoretical vs. experimental %Cl) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential dust/aerosol formation .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to avoid degradation. Label containers with GHS hazard symbols (e.g., acute toxicity, skin irritation) per SDS guidelines .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How does the steric bulk of the tetramethylbutyl group influence the compound’s reactivity or biological activity?

  • Methodological Answer : The tetramethylbutyl substituent increases lipophilicity, which can be quantified via logP measurements (e.g., shake-flask method). Steric hindrance may reduce binding affinity to flat enzymatic pockets but enhance membrane permeability. Comparative studies with analogs (e.g., replacing tetramethylbutyl with linear alkyl chains) can isolate steric vs. electronic effects . Molecular docking simulations (using software like AutoDock Vina) may predict interactions with target proteins .

Q. What strategies can resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Methodological Answer :

  • Bioavailability assessment : Measure plasma stability (e.g., incubate with rat liver microsomes) and permeability (Caco-2 cell assays) to identify metabolic liabilities .
  • Formulation adjustments : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance solubility and in vivo efficacy .
  • Dose-response reevaluation : Conduct PK/PD modeling to correlate in vitro IC50_{50} values with effective plasma concentrations in animal models .

Q. How can researchers validate the compound’s mechanism of action when structural analogs exhibit off-target effects?

  • Methodological Answer :

  • Target engagement assays : Use thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm direct binding to the hypothesized target .
  • Knockout/knockdown models : CRISPR-Cas9 gene editing in cell lines to determine if target protein ablation nullifies the compound’s effect .
  • Proteomic profiling : SILAC-based mass spectrometry to identify unintended protein interactions .

Key Considerations

  • Contradictory Evidence : Safety data for similar piperidine derivatives vary in toxicity classifications (e.g., acute oral toxicity Category 3 vs. 4). Always consult the latest SDS for the specific compound and validate with institutional EH&S protocols .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride

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